Ainsliadimer A

Description

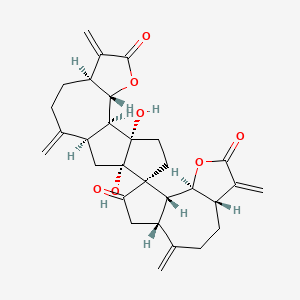

Structure

2D Structure

3D Structure

Properties

CAS No. |

1039431-94-1 |

|---|---|

Molecular Formula |

C30H34O7 |

Molecular Weight |

506.6 |

IUPAC Name |

(3aR,3a'R,6aS,6a'S,7a'R,9S,9aS,9bR,10a'R,10b'R,10c'R)-7a',10a'-dihydroxy-3,3',6,6'-tetramethyleneicosahydro-2H-spiro[azuleno[4,5-b]furan-9,8'-cyclopenta[2,3]azuleno[4,5-b]furan]-2,2',8(3H,3'H)-trione |

InChI |

InChI=1S/C30H34O7/c1-13-5-7-17-15(3)26(32)36-24(17)22-19(13)11-21(31)28(22)9-10-29(34)23-20(12-30(28,29)35)14(2)6-8-18-16(4)27(33)37-25(18)23/h17-20,22-25,34-35H,1-12H2/t17-,18-,19-,20-,22-,23-,24-,25-,28+,29-,30-/m1/s1 |

InChI Key |

QYIHABZOQGFHJO-FUNKSDCQSA-N |

SMILES |

O=C(O[C@@H]([C@@H]1[C@@]2([C@]([C@](CC2)(O)[C@H]3[C@@H]([C@H](CC4)C5=C)OC5=O)(O)C[C@@H]3C4=C)C(C[C@H]61)=O)[C@@H]7CCC6=C)C7=C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(+)-Ainsliadimer A; Ainsliadimer A |

Origin of Product |

United States |

Foundational & Exploratory

Isolation of Ainsliadimer A from Ainsliaea macrocephala: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of Ainsliadimer A, a sesquiterpene lactone dimer with significant anti-inflammatory and potential anticancer properties, from the plant Ainsliaea macrocephala. This document details the experimental protocols for extraction, fractionation, and purification, presents key quantitative data, and illustrates the relevant biological signaling pathway.

Introduction

Ainsliaea macrocephala, a perennial herb belonging to the Asteraceae family, is primarily distributed in the southwestern regions of China and has been utilized in traditional Chinese medicine.[1] Phytochemical investigations have revealed that the genus Ainsliaea is a rich source of sesquiterpenoids, particularly guaianolides and eudesmanolides.[1][2] Among the diverse chemical constituents isolated from Ainsliaea macrocephala, this compound has emerged as a compound of significant interest due to its unique chemical structure and potent biological activities.[3]

This compound is a dimeric sesquiterpene lactone with an unusual carbon skeleton.[3] Its structure was first elucidated through spectroscopic analysis and confirmed by single-crystal X-ray diffraction.[3] Subsequent studies have demonstrated that this compound exerts potent anti-inflammatory effects by inhibiting the production of nitric oxide (NO).[3][4] Furthermore, it has been identified as a selective inhibitor of IKKα/β, key kinases in the NF-κB signaling pathway, highlighting its potential for development as an anti-inflammatory and anticancer therapeutic agent.[5]

This guide aims to provide researchers and drug development professionals with a detailed methodology for the isolation and characterization of this compound, facilitating further investigation into its pharmacological properties and therapeutic potential.

Experimental Protocols

The following protocols are synthesized from established methodologies for the isolation of this compound and other sesquiterpenoids from Ainsliaea macrocephala.[1][3]

Plant Material

Whole plants of Ainsliaea macrocephala were collected and authenticated. A voucher specimen should be deposited in a recognized herbarium for future reference.[1] The plant material was air-dried and powdered before extraction.[3]

Extraction and Fractionation

A detailed workflow for the extraction and fractionation of this compound is presented below.

References

- 1. This compound, a new sesquiterpene lactone dimer with an unusual carbon skeleton from Ainsliaea macrocephala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Ainsliadimer A: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ainsliadimer A, a naturally occurring sesquiterpenoid dimer isolated from Ainsliaea macrocephala, has emerged as a potent bioactive compound with significant anti-inflammatory and anticancer properties. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its molecular mechanisms, quantitative efficacy, and the experimental methodologies used for its evaluation. The primary mechanism of action for this compound is the inhibition of the nuclear factor-κB (NF-κB) signaling pathway. It achieves this by selectively and covalently binding to a conserved cysteine residue (Cys46) on IκB kinase (IKK) α and β subunits, leading to the suppression of both canonical and non-canonical NF-κB pathways.[1] This inhibition subsequently blocks downstream inflammatory and pro-survival signaling, making this compound a promising candidate for the development of novel therapeutics for cancer and inflammatory diseases.[1]

Core Biological Activity: Anti-inflammatory and Anticancer Effects

This compound exhibits a dual role as a potent anti-inflammatory and anticancer agent, primarily through its targeted inhibition of the NF-κB signaling pathway.[1] Aberrant NF-κB activation is a hallmark of many chronic inflammatory diseases and various types of cancer.[1][2] By targeting the IKKα/β kinases, this compound effectively blocks the cascade that leads to the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory and pro-survival genes.[1] This targeted action has been shown to induce cancer cell death and suppress tumor growth in vivo.[1] Furthermore, it effectively represses endotoxin-mediated inflammatory responses, highlighting its therapeutic potential.[1]

Quantitative Data on Biological Activity

The following table summarizes the quantitative data on the biological activity of this compound from published studies.

| Biological Activity | Cell Line/Model | Parameter | Value | Reference |

| Inhibition of NF-κB Activation (TNF-α induced) | HeLa Cells | IC50 | 8 µM | [3] |

| Inhibition of IKKβ Kinase Activity | In vitro | IC50 | ~2.5 µM | [1] |

| Induction of Cell Death | Various Cancer Cells | - | - | [1] |

| Repression of Tumor Growth | In vivo (Mouse Model) | - | - | [1][3] |

| Repression of Endotoxin-mediated Inflammation | In vivo (Mouse Model) | - | - | [1] |

Note: Specific IC50 values for cell death in various cancer cell lines and detailed quantitative data on in vivo tumor growth and inflammation repression require access to the full-text articles and supplementary information of the cited literature.

Signaling Pathways

The primary signaling pathway affected by this compound is the NF-κB pathway. The following diagram illustrates the mechanism of inhibition.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

NF-κB Luciferase Reporter Assay

-

Objective: To quantify the inhibitory effect of this compound on NF-κB activation.

-

Methodology:

-

HEK293T cells are transiently transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase plasmid (as an internal control).

-

After 24 hours, the cells are pre-treated with varying concentrations of this compound for 1 hour.

-

The cells are then stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for 8 hours.

-

Cell lysates are collected, and luciferase activity is measured using a dual-luciferase reporter assay system.

-

The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency.

-

The IC50 value is calculated from the dose-response curve.

-

In vitro IKKβ Kinase Assay

-

Objective: To directly measure the inhibitory effect of this compound on the enzymatic activity of IKKβ.

-

Methodology:

-

Recombinant active IKKβ is incubated with a substrate, such as a GST-IκBα fragment.

-

The kinase reaction is initiated by the addition of ATP in a kinase reaction buffer.

-

This compound at various concentrations is included in the reaction mixture.

-

The reaction is allowed to proceed for a specified time (e.g., 30 minutes) at 30°C and then stopped.

-

The phosphorylation of the substrate is quantified, typically using a phosphospecific antibody in an ELISA format or by detecting radiolabeled ATP incorporation.

-

The IC50 value is determined from the dose-dependent inhibition of IKKβ activity.

-

Covalent Binding Assay

-

Objective: To confirm the covalent binding of this compound to IKKβ.

-

Methodology:

-

Recombinant IKKβ is incubated with this compound.

-

The protein-drug conjugate is then subjected to mass spectrometry analysis.

-

An increase in the molecular weight of IKKβ corresponding to the molecular weight of this compound indicates covalent binding.

-

To identify the specific binding site, the protein-drug conjugate is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS.

-

The peptide fragment containing the modification is sequenced to identify the specific amino acid residue (Cys46) that is covalently bound to this compound.

-

Experimental Workflow for Target Identification

The following diagram illustrates a typical workflow for identifying the molecular target of a natural product like this compound.

Caption: Workflow for identifying the molecular target of this compound.

Conclusion and Future Directions

This compound is a promising natural product with well-defined anti-inflammatory and anticancer activities. Its specific covalent targeting of IKKα/β provides a clear mechanism of action and a strong rationale for its further development. Future research should focus on detailed preclinical studies to evaluate its pharmacokinetic and pharmacodynamic properties, as well as its safety profile. Lead optimization through medicinal chemistry efforts could also be pursued to enhance its potency and drug-like properties, paving the way for its potential clinical application in treating a range of human diseases.

References

Ainsliadimer A: An In-Depth Technical Guide on its Mechanism of Action as a Potent NF-κB Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ainsliadimer A, a sesquiterpenoid dimer isolated from Ainsliaea macrocephala, has emerged as a compelling natural product with significant anti-inflammatory and anti-cancer properties.[1][2] This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, focusing on its direct interaction with the IκB kinase (IKK) complex, a critical node in the nuclear factor-κB (NF-κB) signaling pathway. This document details the quantitative biochemical data defining this interaction, outlines the experimental protocols used to elucidate its mechanism, and provides visual representations of the signaling pathways and experimental workflows involved.

Core Mechanism of Action: Covalent and Allosteric Inhibition of IKKα and IKKβ

The primary mechanism through which this compound exerts its biological effects is the potent and specific inhibition of the IκB kinase (IKK) complex, which is composed of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator).[1][3] this compound functions as a covalent, irreversible, and allosteric inhibitor of both IKKα and IKKβ.[1][3]

1.1. Covalent Binding to a Conserved Cysteine Residue

This compound possesses a reactive α,β-unsaturated carbonyl group that acts as a Michael acceptor.[3] This functional group enables it to form a covalent bond with a specific and highly conserved cysteine residue, Cys46, located in the activation loop of both IKKα and IKKβ.[1][3][4] This covalent modification has been confirmed through site-directed mutagenesis studies, where mutation of Cys46 to alanine rendered IKKβ insensitive to inhibition by this compound.[4]

1.2. Allosteric Inhibition

The binding of this compound to Cys46 occurs at an allosteric site, distinct from the ATP-binding pocket of the kinases.[1][3] This allosteric modulation prevents the conformational changes necessary for kinase activation, thereby inhibiting the phosphorylation of the IκBα substrate.[1][3] This mode of action provides a high degree of selectivity for IKKα and IKKβ over other kinases.

1.3. Inhibition of Canonical and Non-Canonical NF-κB Pathways

By targeting both IKKα and IKKβ, this compound effectively blocks both the canonical and non-canonical NF-κB signaling pathways.[1] In the canonical pathway, inhibition of IKKβ prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering the p50/p65 NF-κB dimer in the cytoplasm.[5] In the non-canonical pathway, inhibition of IKKα prevents the processing of p100 to p52, a crucial step for the activation of this branch of NF-κB signaling.[1]

Quantitative Data

The interaction of this compound with its target has been characterized by key biochemical parameters.

| Parameter | Value | Target | Method | Reference |

| Ki | 30.25 nM | IKKβ | Enzyme Kinetics | [3] |

| Kinact | 7.74 min⁻¹ | IKKβ | Enzyme Kinetics | [3] |

Biological Consequences of IKK Inhibition by this compound

The inhibition of the NF-κB pathway by this compound leads to significant downstream biological effects, including anti-inflammatory and anti-cancer activities.

3.1. Anti-Inflammatory Effects

In cellular and in vivo models of inflammation, this compound has been shown to suppress the production of pro-inflammatory cytokines and mediators.[1] For instance, in a mouse model of lipopolysaccharide (LPS)-induced endotoxic shock, administration of this compound led to a significant reduction in serum levels of inflammatory cytokines.[6][7][8][9]

3.2. Anti-Cancer Effects

The constitutive activation of the NF-κB pathway is a hallmark of many cancers, promoting cell survival, proliferation, and metastasis.[2] By inhibiting NF-κB, this compound induces apoptosis in various cancer cell lines.[1] Its efficacy has also been demonstrated in in vivo xenograft tumor models, where it has been shown to suppress tumor growth.[1][10][11][12][13][14]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and the methods used for its characterization, the following diagrams are provided in the DOT language.

This compound Signaling Pathway

References

- 1. This compound selectively inhibits IKKα/β by covalently binding a conserved cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound selectively inhibits IKKα/β by covalently binding a conserved cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Protection of mice against lipopolysaccharide-induced endotoxic shock by pinocembrin is correlated with regulation of cytokine secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LGK974 suppresses lipopolysaccharide-induced endotoxemia in mice by modulating the crosstalk between the Wnt/β-catenin and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aromadendrin Inhibits Lipopolysaccharide-Induced Inflammation in BEAS-2B Cells and Lungs of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Asiaticoside attenuates lipopolysaccharide-induced acute lung injury via down-regulation of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 11. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 12. researchgate.net [researchgate.net]

- 13. Xenograft as In Vivo Experimental Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]

The Unraveling of Ainsliadimer A: A Comprehensive Technical Guide to its Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

Ainsliadimer A, a sesquiterpene lactone dimer isolated from Ainsliaea macrocephala, has garnered significant attention for its unique and complex molecular architecture and its potent biological activities. This technical guide provides an in-depth exploration of the pivotal experiments and data that led to the definitive determination of its intricate structure, serving as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Core Spectroscopic and Physical Data

The initial characterization of this compound involved a suite of spectroscopic and physical measurements that provided the first clues to its complex structure. The key quantitative data are summarized below.

| Parameter | Value |

| Molecular Formula | C₃₀H₃₆O₈ |

| Molecular Weight | 524.6 g/mol |

| Appearance | Colorless crystals |

| Specific Rotation [α]²⁰_D_ | +115.4 (c 0.5, CHCl₃) |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deciphering the Connectivity

Extensive one- and two-dimensional NMR experiments were instrumental in assembling the molecular framework of this compound. The ¹H and ¹³C NMR data, recorded in CDCl₃, revealed the presence of two distinct sesquiterpenoid units linked in an unprecedented manner.

¹H and ¹³C NMR Spectroscopic Data

| Position | δ_C (ppm) | δ_H (ppm, J in Hz) |

| Unit A | ||

| 1 | 49.8 | 2.58 (m) |

| 2 | 29.5 | 1.85 (m), 2.10 (m) |

| 3 | 35.4 | 1.65 (m), 1.95 (m) |

| 4 | 149.5 | |

| 5 | 51.2 | 2.85 (m) |

| 6 | 82.1 | 4.15 (t, 9.0) |

| 7 | 50.1 | 2.65 (m) |

| 8 | 25.8 | 1.75 (m), 2.05 (m) |

| 9 | 38.2 | 1.55 (m), 1.80 (m) |

| 10 | 139.8 | |

| 11 | 120.5 | |

| 12 | 170.1 | |

| 13 | 12.5 | 1.25 (d, 7.0) |

| 14 | 125.8 | 5.40 (s), 6.20 (s) |

| 15 | 20.8 | 1.90 (s) |

| Unit B | ||

| 1' | 52.3 | 2.75 (m) |

| 2' | 30.1 | 1.90 (m), 2.15 (m) |

| 3' | 36.0 | 1.70 (m), 2.00 (m) |

| 4' | 150.2 | |

| 5' | 53.5 | 2.95 (m) |

| 6' | 83.5 | 4.25 (t, 9.0) |

| 7' | 52.8 | 2.80 (m) |

| 8' | 26.5 | 1.80 (m), 2.10 (m) |

| 9' | 39.5 | 1.60 (m), 1.85 (m) |

| 10' | 140.5 | |

| 11' | 121.0 | |

| 12' | 170.5 | |

| 13' | 13.0 | 1.30 (d, 7.0) |

| 14' | 126.5 | 5.45 (s), 6.25 (s) |

| 15' | 21.5 | 1.95 (s) |

Experimental Protocols

The elucidation of this compound's structure relied on a series of meticulously executed experiments. The key methodologies are detailed below.

Isolation and Purification

The dried and powdered whole plants of Ainsliaea macrocephala were extracted with 95% ethanol. The resulting extract was concentrated and partitioned between ethyl acetate and water. The ethyl acetate fraction was subjected to repeated column chromatography on silica gel, followed by preparative HPLC to yield pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra were recorded on a Bruker AV-500 spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the solvent peak (CDCl₃: δ_H 7.26, δ_C 77.0).

-

Mass Spectrometry: High-resolution mass spectra (HRMS) were obtained on a Waters Q-TOF Premier mass spectrometer using electrospray ionization (ESI).

-

Optical Rotation: Specific rotation was measured on a PerkinElmer 341 polarimeter.

X-ray Crystallography

Single crystals of this compound suitable for X-ray diffraction were grown by slow evaporation of a solution in a mixture of chloroform and methanol. Data were collected on a Bruker SMART APEX II CCD diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F².

X-ray Crystallographic Data

The definitive three-dimensional structure of this compound was unequivocally established by single-crystal X-ray diffraction analysis. The crystallographic data provided precise information on bond lengths, bond angles, and the absolute stereochemistry of the molecule.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.254(2) |

| b (Å) | 15.876(3) |

| c (Å) | 16.987(4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2764.5(9) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.259 |

| F(000) | 1120 |

Visualizing the Path to Discovery

The following diagrams illustrate the key conceptual frameworks and workflows employed in the structural elucidation of this compound.

Biological Significance and Future Directions

The successful elucidation of this compound's structure has paved the way for further investigation into its biological activities. It has been reported to exhibit potent inhibitory activity against the production of nitric oxide (NO) in lipopolysaccharide-stimulated RAW 264.7 macrophages, suggesting potential anti-inflammatory applications. Furthermore, studies have revealed that this compound selectively inhibits IKKα/β by covalently binding to a conserved cysteine residue, thereby blocking the NF-κB signaling pathway. This mechanism underscores its potential as a lead compound for the development of novel anti-cancer and anti-inflammatory agents. The detailed structural information presented in this guide is crucial for the design of synthetic analogs and for structure-activity relationship (SAR) studies aimed at optimizing its therapeutic potential.

Ainsliadimer A: A Technical Guide to its Covalent Inhibition of IKKβ

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism by which Ainsliadimer A, a natural sesquiterpenoid lactone, covalently binds to and inhibits I-kappa-B kinase beta (IKKβ). The aberrant activation of the NF-κB signaling pathway, in which IKKβ is a central kinase, is implicated in numerous inflammatory diseases and cancers, making IKKβ a prime target for therapeutic intervention.[1][2] this compound serves as a potent, allosteric inhibitor by selectively targeting a conserved cysteine residue, offering a promising avenue for drug development.[1][3]

Mechanism of Covalent Action

This compound inhibits both the canonical and non-canonical NF-κB pathways.[1] The core of its mechanism is the selective and covalent binding to the Cysteine 46 (Cys46) residue of IKKα and IKKβ.[1][4] This binding is achieved through a Michael addition reaction, where the thiol group of the Cys46 residue attacks an electrophilic α,β-unsaturated ketone moiety present in the this compound structure.

This covalent modification is not at the ATP-binding site but at an allosteric location.[3] The binding at Cys46 induces a conformational change in the IKKβ protein, which suppresses its kinase activity.[1][3] This allosteric inhibition prevents the phosphorylation of IκBα, a critical step in the activation of the NF-κB pathway.[5] Consequently, IκBα remains bound to NF-κB, sequestering it in the cytoplasm and preventing the nuclear translocation and subsequent transcription of pro-inflammatory and pro-survival genes.[6][7]

Quantitative Data

The interaction between this compound and IKKβ has been characterized kinetically, revealing a potent and specific reactivity. The data underscores its efficacy as an inhibitor.

| Parameter | Value | Target | Reference |

| Ki (Affinity Constant) | 30.25 nM | IKKβ | [8] |

| Kinact (Inactivation Rate) | 7.74 min⁻¹ | IKKβ | [8] |

Experimental Protocols

The following sections detail the key methodologies used to elucidate the covalent binding and inhibitory activity of this compound on IKKβ.

IKKβ Kinase Activity Assay (Representative Protocol)

This protocol describes a method to measure the kinase activity of IKKβ in the presence of an inhibitor, such as this compound. A common approach is a luminescence-based assay that quantifies ADP production.[9][10]

-

Reagents & Materials : Recombinant human IKKβ enzyme, IKKtide substrate peptide, ATP, ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent), kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA), this compound stock solution, and microplates.

-

Kinase Reaction :

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a 384-well plate, add 2 µL of IKKβ enzyme to wells containing 2 µL of this compound dilution or DMSO (vehicle control). Incubate for 1 hour at room temperature to allow for binding.

-

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (e.g., 0.2 µg/µL IKKtide, 25 µM ATP).

-

Incubate the reaction at room temperature for 60 minutes.[10]

-

-

ADP Detection :

-

Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete unused ATP.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

-

-

Data Acquisition : Measure luminescence using a plate reader. The signal correlates with the amount of ADP produced and thus the IKKβ activity.[10] Plot the signal against inhibitor concentration to determine IC50 values.

Target Identification via Biotinylated Probe Pull-Down

To identify the cellular target of this compound, a biotin-conjugated probe was utilized to isolate binding partners from cell lysates.[8]

References

- 1. This compound selectively inhibits IKKα/β by covalently binding a conserved cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Revealing a molecular mechanism for IKK catalytic dimer docking with NFκB substrates at Instruct-FR1 - Instruct-ERIC [instruct-eric.org]

- 7. Crystal structure of inhibitor of κB kinase β (IKKβ) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. IKKbeta Kinase Enzyme System Application Note [promega.com]

- 10. promega.com [promega.com]

The Anti-inflammatory Properties of Sesquiterpene Lactones: A Technical Guide for Drug Discovery

Abstract: Sesquiterpene lactones (SLs) are a large and diverse group of plant-derived secondary metabolites, comprising over 5000 known compounds, with a significant prevalence in the Asteraceae family.[1] These compounds have garnered substantial interest in pharmacology and drug development due to their wide array of biological activities, most notably their potent anti-inflammatory effects.[2][3] The anti-inflammatory potential of SLs stems from their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators.[2][4] This technical guide provides an in-depth overview of the mechanisms of action of SLs, presents quantitative data on their activity, details common experimental protocols for their evaluation, and visualizes the core signaling pathways they modulate. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-inflammatory therapeutics.

Introduction to Sesquiterpene Lactones

Sesquiterpene lactones are C15 terpenoids characterized by a lactone ring. Their biosynthesis in plants occurs through the mevalonate or the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways, leading to the formation of farnesyl diphosphate (FPP), the precursor to all sesquiterpenes.[5][6] The structural diversity of SLs is vast, and they are classified into various subclasses, including germacranolides, guaianolides, eudesmanolides, and pseudoguaianolides.[2] A key structural feature responsible for the biological activity of many SLs is the α-methylene-γ-lactone moiety, which can react with nucleophilic groups, such as the sulfhydryl groups of cysteine residues in proteins, via a Michael-type addition.[4][5] This reactivity is fundamental to their ability to interact with and inhibit key proteins in inflammatory cascades.

Core Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of sesquiterpene lactones are multi-faceted, involving the modulation of several critical pro-inflammatory signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[7][8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[9] Inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and initiate gene transcription.[8][9]

Sesquiterpene lactones potently inhibit this pathway at multiple levels. For instance, parthenolide and other SLs can directly inhibit the IκB kinase (IKK) complex, preventing the phosphorylation of IκBα. Others can directly alkylate the p65 subunit of NF-κB, thereby blocking its ability to bind to DNA.[10] This inhibitory action leads to a significant downregulation of NF-κB-dependent pro-inflammatory mediators.[8][10]

Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) pathways are another crucial set of signaling cascades that regulate inflammation.[1] The primary MAPK families involved are c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK.[7][11] Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors like Activator Protein-1 (AP-1), which, in turn, promotes the expression of inflammatory genes.[10] Sesquiterpene lactones have been shown to inhibit the phosphorylation of key kinases within these cascades, such as ERK1/2 and JNK, thereby suppressing downstream signaling and reducing the production of pro-inflammatory mediators.[7][10]

Interference with JAK-STAT Signaling

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is vital for signaling initiated by numerous cytokines and growth factors.[1] Upon cytokine binding to its receptor, associated JAKs are activated, which then phosphorylate the receptor, creating docking sites for STAT proteins. STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.[12] Dysregulation of the STAT3 pathway, in particular, is linked to chronic inflammation and cancer.[13] Several sesquiterpene lactones, including alantolactone and isoalantolactone, have been identified as potent inhibitors of STAT3 activation.[14][15][16] They are thought to exert this effect by interacting with key residues in the SH2 domain of STAT3, preventing its phosphorylation and dimerization.[14][17]

Attenuation of NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in innate immunity by triggering the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18. Uncontrolled NLRP3 activation is implicated in a variety of inflammatory diseases.[18] Sesquiterpene lactones such as parthenolide and dehydrocostus lactone have been shown to inhibit NLRP3 inflammasome activation.[18] Parthenolide can block the upstream signals and prevent the assembly of the inflammasome complex, while dehydrocostus lactone inhibits activation by blocking the oligomerization of the adaptor protein ASC.[18] Some SLs can also inhibit IL-1β production by activating autophagy.[19]

Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory potency of various sesquiterpene lactones has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness. The following tables summarize key quantitative data for representative SLs.

Table 1: In Vitro Anti-inflammatory Activity of Sesquiterpene Lactones

| Sesquiterpene Lactone | Assay / Target | Cell Line / System | IC50 Value | Citation |

| Neurolenin B | TNF-α Production | THP-1 Monocytes | 0.17 µM | [20] |

| Lobatin B | TNF-α Production | THP-1 Monocytes | 2.32 µM | [20] |

| Parthenolide | TNF-α Production | THP-1 Monocytes | 4.79 µM | [20] |

| Lavandiolide A | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 0.61 ± 0.15 µM | [19] |

| Lavandiolide C | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 1.64 ± 0.04 µM | [19] |

| 11-exo-methylenesantonin | NF-κB Activity | RAW 264.7 Macrophages | 4.0 µM | [21] |

| HAC (a guaianolide) | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 17.68 µM | [22] |

| PJH-1 (HAC derivative) | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 7.31 µM | [22] |

| PJH-1 (HAC derivative) | TNF-α Production | RAW 264.7 Macrophages | 3.38 µM | [22] |

Key Experimental Protocols

Evaluating the anti-inflammatory potential of sesquiterpene lactones involves a series of standardized in vitro and in vivo assays.

In Vitro Assay: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay is a primary screening tool for anti-inflammatory activity.

-

Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Plating: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test sesquiterpene lactone. Cells are pre-treated for 1-2 hours.

-

Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration typically 1 µg/mL) to induce an inflammatory response, except in the negative control wells.

-

Incubation: The plate is incubated for 24 hours.

-

NO Measurement: After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate. An equal volume of Griess reagent is added to each well.

-

Quantification: The plate is incubated at room temperature for 15 minutes, and the absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.

-

Cytotoxicity Control: A parallel MTT assay is performed to ensure that the observed reduction in NO is not due to compound-induced cell death.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This is a well-established model for evaluating acute inflammation.[23]

-

Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week under standard laboratory conditions. Animals are fasted overnight before the experiment.

-

Grouping: Animals are randomly divided into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin), and Test Groups (receiving different doses of the sesquiterpene lactone).

-

Compound Administration: The test compounds and standard drug are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The control group receives the vehicle.

-

Edema Induction: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each rat.

-

Paw Volume Measurement: The paw volume is measured immediately before the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [1 - (Vt - V0)test / (Vt - V0)control] x 100 Where Vt is the paw volume at time t.

Structure-Activity Relationships

The anti-inflammatory activity of sesquiterpene lactones is strongly linked to their chemical structure. The presence of an α-methylene-γ-lactone group is often considered crucial for activity.[5][24] This electrophilic moiety acts as a Michael acceptor, allowing the molecule to covalently bind to nucleophilic residues (like cysteine) on target proteins such as IKK and p65, thereby inhibiting their function.[4] Other structural features, such as the presence and position of hydroxyl or epoxy groups, can also significantly modulate the potency and selectivity of the anti-inflammatory effects.[24]

Conclusion and Future Directions

Sesquiterpene lactones represent a highly promising class of natural products for the development of novel anti-inflammatory drugs.[2] Their ability to potently inhibit key inflammatory pathways such as NF-κB, MAPK, and JAK-STAT provides a strong rationale for their therapeutic potential. While numerous preclinical studies have demonstrated significant efficacy, further research is required.[1] Future efforts should focus on comprehensive pharmacokinetic and toxicological profiling of lead compounds, the development of synthetic derivatives with improved potency and safety profiles, and well-designed clinical trials to validate their therapeutic efficacy in human inflammatory diseases.[3][25] The compounds parthenolide, artemisinin, and thapsigargin have already advanced to clinical trials for various conditions, underscoring the therapeutic promise of this chemical class.[25]

References

- 1. mdpi.com [mdpi.com]

- 2. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Eudesmane-type sesquiterpene lactones inhibit multiple steps in the NF-κB signaling pathway induced by inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Sesquiterpene Lactones as Promising Phytochemicals to Cease Metastatic Propagation of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Sesquiterpene Lactones Attenuate Paclitaxel Resistance Via Inhibiting MALAT1/STAT3/ FUT4 Axis and P-Glycoprotein Transporters in Lung Cancer Cells [frontiersin.org]

- 14. Unraveling Stereochemical Structure-Activity Relationships of Sesquiterpene Lactones for Inhibitory Effects on STAT3 Activation -Biomolecules & Therapeutics | 학회 [koreascience.kr]

- 15. researchgate.net [researchgate.net]

- 16. Unraveling Stereochemical Structure-Activity Relationships of Sesquiterpene Lactones for Inhibitory Effects on STAT3 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. snu.elsevierpure.com [snu.elsevierpure.com]

- 18. Dehydrocostus lactone inhibits NLRP3 inflammasome activation by blocking ASC oligomerization and prevents LPS-mediated inflammation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Sesquiterpene lactone dimers from Artemisia lavandulifolia inhibit interleukin-1β production in macrophages through activating autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Potent anti-inflammatory activity of sesquiterpene lactones from Neurolaena lobata (L.) R. Br. ex Cass., a Q'eqchi' Maya traditional medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. hilarispublisher.com [hilarispublisher.com]

- 23. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Anti-inflammatory activity of sesquiterpene lactones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Natural Product Inhibitors of IKK Kinases

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of natural product inhibitors targeting the IκB kinase (IKK) complex, a critical regulator of the NF-κB signaling pathway. Dysregulation of IKK activity is implicated in a multitude of inflammatory diseases and cancers, making it a prime target for therapeutic intervention. This document summarizes quantitative inhibitory data, details key experimental methodologies, and provides visual representations of relevant signaling pathways and experimental workflows to aid researchers in the discovery and development of novel IKK inhibitors from natural sources.

The IKK/NF-κB Signaling Axis: A Central Target in Disease

The nuclear factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating immune and inflammatory responses, cell proliferation, and apoptosis.[1] The activity of NF-κB is tightly controlled by the inhibitor of κB (IκB) proteins, which sequester NF-κB dimers in the cytoplasm. The IκB kinase (IKK) complex is the central upstream kinase responsible for the phosphorylation and subsequent proteasomal degradation of IκB proteins, leading to the nuclear translocation and activation of NF-κB.[2][3]

The IKK complex is typically composed of two catalytic subunits, IKKα (also known as IKK1) and IKKβ (also known as IKK2), and a regulatory subunit, NEMO (NF-κB essential modulator).[4] The canonical NF-κB pathway, which responds to stimuli such as pro-inflammatory cytokines, is primarily mediated by IKKβ.[5] The non-canonical pathway, crucial for B-cell development and lymphoid organogenesis, is dependent on IKKα.[2][5] Given their central role, selective inhibition of IKKα or IKKβ presents a promising strategy for the treatment of various pathologies.

Quantitative Analysis of Natural Product IKK Inhibitors

A diverse array of natural products has been investigated for their potential to inhibit IKK and modulate the NF-κB pathway. The following table summarizes the available quantitative data on the inhibitory activity of selected natural compounds against IKK kinases.

| Natural Product | Natural Source | Target IKK Isoform | IC50 Value |

| Alantolactone | Inula helenium (Elecampane) | IKKβ | Not explicitly quantified, but noted to block IKKβ kinase activity[1] |

| Berberine | Coptis chinensis (Chinese goldthread), Berberis species | IKKβ | Not explicitly quantified, but shown to inhibit IKKβ activity through covalent modification of cysteine 179[6] |

| Curcumin | Curcuma longa (Turmeric) | IKKβ | > 20 µM[7] |

| Noraristeromycin (NAM) | A natural compound | IKKα | Not explicitly quantified, but noted to selectively inhibit IKKα[3] |

| Parthenolide | Tanacetum parthenium (Feverfew) | IKKβ | Not explicitly quantified, but its inhibitory effect on IKKβ was first reported in 2001[8] |

| Resveratrol | Grapes, red wine | IKKβ | ~1 µM[9] |

| Rhein | Rheum species (Rhubarb) | IKKβ | 11.79 µM[10] |

| Withaferin A | Withania somnifera (Ashwagandha) | IKKβ | Not explicitly quantified, but prevents NF-κB activation by inhibiting IKKβ activation |

| 17-acetoxyjolkinolide B | Not specified | IKKβ | 300 nM[8] |

Note: The IC50 values are sourced from in vitro kinase assays and the specific experimental conditions may vary between studies.

Key Experimental Protocols for IKK Inhibitor Characterization

The identification and characterization of novel IKK inhibitors from natural sources involve a series of well-defined experimental procedures. Below are detailed methodologies for essential assays.

In Vitro IKK Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IKKα or IKKβ.

Objective: To determine the IC50 value of a natural product inhibitor against a specific IKK isoform.

Materials:

-

Recombinant human IKKα or IKKβ enzyme

-

IKK substrate (e.g., GST-IκBα or a synthetic peptide like RBER IRStide)

-

ATP (Adenosine triphosphate)

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 10 µM ATP)

-

Test compound (natural product inhibitor) dissolved in a suitable solvent (e.g., DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system[10][11]

-

96-well or 384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compound in the kinase reaction buffer.

-

In a multi-well plate, add the IKK enzyme, the IKK substrate, and the diluted test compound or vehicle control (e.g., DMSO).

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

-

Stop the reaction according to the manufacturer's protocol of the ADP detection kit.

-

Add the ADP detection reagents to quantify the amount of ADP produced, which is proportional to the kinase activity.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell-Based IKK Inhibition Assay via Western Blot Analysis

This assay assesses the ability of a compound to inhibit IKK activity within a cellular context by measuring the phosphorylation of its downstream substrate, IκBα.

Objective: To confirm the cellular activity of a natural product inhibitor by analyzing the phosphorylation status of IκBα.

Materials:

-

A suitable cell line (e.g., human embryonic kidney 293 (HEK293) cells, A549 lung cancer cells, or RAW 264.7 macrophage cells)

-

Cell culture medium and supplements

-

An IKK activator (e.g., tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS))

-

Test compound (natural product inhibitor)

-

Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-IκBα, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Plate the cells and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with an IKK activator (e.g., TNF-α at 10 ng/mL) for a short period (e.g., 15-30 minutes) to induce IκBα phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Quantify the protein concentration in each cell lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total IκBα and a loading control to ensure equal protein loading.

-

Quantify the band intensities to determine the relative levels of phosphorylated IκBα.

Visualizing the Landscape of IKK Inhibition

Diagrammatic representations of the signaling pathways and experimental workflows are invaluable tools for understanding the complex biological processes involved in IKK inhibition and for planning research strategies.

The NF-κB Signaling Pathways

The following diagram illustrates the canonical and non-canonical NF-κB signaling pathways, highlighting the central role of the IKK complex.

Caption: Canonical and non-canonical NF-κB signaling pathways.

Experimental Workflow for IKK Inhibitor Discovery

The following diagram outlines a typical workflow for the discovery and characterization of natural product inhibitors of IKK kinases.

Caption: A general workflow for IKK inhibitor discovery.

Conclusion and Future Directions

Natural products represent a rich source of chemical diversity for the discovery of novel IKK inhibitors. The compounds and methodologies outlined in this guide provide a solid foundation for researchers engaged in this field. Future efforts should focus on the identification of highly selective inhibitors for IKKα and IKKβ to minimize off-target effects and to further elucidate the distinct roles of these isoforms in health and disease. The integration of computational approaches, such as virtual screening and molecular docking, with traditional experimental workflows will undoubtedly accelerate the discovery of the next generation of IKK-targeted therapeutics.

References

- 1. Inhibition of protein kinase CKII activity by resveratrol, a natural compound in red wine and grapes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Inhibitory-κB Kinase (IKK) α and Nuclear Factor-κB (NFκB)-Inducing Kinase (NIK) as Anti-Cancer Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of IKK-NFκB pathway sensitizes lung cancer cell lines to radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. promega.com [promega.com]

- 11. tandfonline.com [tandfonline.com]

Methodological & Application

Total Synthesis of (+)-Ainsliadimer A: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the biomimetic total synthesis of (+)-Ainsliadimer A, a complex sesquiterpenoid dimer with significant anti-inflammatory properties. The synthesis, accomplished in 14 steps from commercially available α-santonin, is notable for its protecting-group-free strategy and its reliance on a key biomimetic hetero-Diels-Alder reaction.[1][2][3]

Introduction

(+)-Ainsliadimer A is a structurally unique natural product isolated from Ainsliaea macrocephala. It possesses a heptacyclic ring system with eleven contiguous stereocenters. Its intriguing molecular architecture and potent inhibitory activity against nitric oxide (NO) production make it an attractive target for total synthesis and a promising lead for the development of new anti-inflammatory agents.[4] This document outlines the successful total synthesis developed by Lei and co-workers, which provides a scalable route to this complex molecule.[1][3][5]

Retrosynthetic Analysis and Synthetic Strategy

The synthetic strategy hinges on a biomimetic approach, mimicking the proposed natural biosynthetic pathway. The key disconnection is an intramolecular aldol reaction to form the final cyclopentane ring, revealing a diketone precursor. This intermediate is envisioned to arise from the hydrolysis of a Diels-Alder adduct. The crucial [4+2] hetero-Diels-Alder cycloaddition involves the dimerization of the key monomer, dehydrozaluzanin C, which is synthesized from α-santonin.

Caption: Retrosynthetic analysis of (+)-Ainsliadimer A.

Experimental Protocols

The following protocols are adapted from the supporting information of Li, C.; Yu, X.; Lei, X. Org. Lett.2010 , 12 (19), 4284–4287.

Synthesis of Key Monomer (Dehydrozaluzanin C) from α-Santonin

The synthesis of the pivotal monomer, dehydrozaluzanin C, is accomplished in ten steps from α-santonin. The detailed procedures for these steps are outlined in the original publication's supporting information.

Key Step: Hydrogen-Bonding Promoted [4+2] Hetero-Diels-Alder Dimerization

This crucial step involves the dimerization of dehydrozaluzanin C to form the core structure of Ainsliadimer A. The reaction is promoted by hydrogen bonding, obviating the need for a metal catalyst.

Protocol:

-

To a solution of dehydrozaluzanin C (1.0 equiv) in a suitable solvent, add a catalytic amount of a hydrogen bond donor catalyst (e.g., BINOL).

-

Stir the reaction mixture at the specified temperature (e.g., 50 °C) for the required duration (e.g., 60 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography to afford the Diels-Alder adduct.

Final Step: Intramolecular Aldol Reaction

The final step to yield (+)-Ainsliadimer A is an intramolecular aldol condensation.

Protocol:

-

Dissolve the diketone precursor (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) to a dilute concentration (e.g., 0.0008 M).

-

Add a large excess of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (e.g., 10 equiv).

-

Stir the reaction mixture at room temperature (20 °C) until the starting material is consumed, as monitored by TLC.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield (+)-Ainsliadimer A.

Quantitative Data Summary

| Step | Product | Starting Material | Reagents and Conditions | Yield (%) |

| Dimerization | Diels-Alder Adduct | Dehydrozaluzanin C | neat, 50 °C, 60 h | 45 |

| Hydrolysis | Diketone Precursor | Diels-Alder Adduct | p-TsOH·H₂O, acetone/H₂O | 95 |

| Intramolecular Aldol Reaction | (+)-Ainsliadimer A | Diketone Precursor | DBU, CH₂Cl₂, 20 °C | 89 |

Signaling Pathway Inhibition by this compound

This compound has been shown to be a potent inhibitor of the NF-κB signaling pathway. It selectively and covalently binds to a conserved cysteine residue (Cys46) of IKKα and IKKβ, which are key kinases in the canonical and non-canonical NF-κB pathways. This binding allosterically inhibits their activity, preventing the phosphorylation and subsequent degradation of IκBα. As a result, the NF-κB dimer (p65/p50) remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-inflammatory genes.[4]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow Overview

The overall workflow for the total synthesis of (+)-Ainsliadimer A is a multi-step process that begins with a readily available natural product and proceeds through a carefully designed sequence of reactions.

References

Application Notes and Protocols for Ainsliadimer A Treatment in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ainsliadimer A is a naturally occurring sesquiterpenoid dimer that has garnered significant interest for its potent anti-inflammatory and anti-cancer properties. It functions as a selective inhibitor of the IκB kinase (IKK) complex, a critical regulator of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] By covalently binding to a conserved cysteine residue (Cys46) on both IKKα and IKKβ subunits, this compound effectively blocks the phosphorylation and subsequent degradation of IκBα.[1] This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory and pro-survival genes. These application notes provide detailed protocols for investigating the effects of this compound in a cell culture setting.

Data Presentation

Table 1: Recommended Antibody Dilutions for Western Blot Analysis

| Target Protein | Host Species | Supplier (Example) | Catalog # (Example) | Recommended Dilution |

| Phospho-IKKα/β (Ser176/180) | Rabbit | Cell Signaling Technology | 2697 | 1:1000 |

| IKKβ | Rabbit | Cell Signaling Technology | 8943 | 1:1000 |

| Phospho-IκBα (Ser32) | Rabbit | Cell Signaling Technology | 2859 | 1:1000 |

| IκBα | Rabbit | Cell Signaling Technology | 4812 | 1:1000 |

| Phospho-NF-κB p65 (Ser536) | Rabbit | Cell Signaling Technology | 3033 | 1:1000 |

| NF-κB p65 | Rabbit | Cell Signaling Technology | 8242 | 1:1000 |

| β-Actin | Mouse | Santa Cruz Biotechnology | sc-47778 | 1:5000 |

| GAPDH | Rabbit | Cell Signaling Technology | 5174 | 1:5000 |

Table 2: Exemplary IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) - Hypothetical |

| HeLa | Cervical Cancer | 48 | 12.5 |

| A549 | Lung Cancer | 48 | 18.2 |

| MCF-7 | Breast Cancer | 48 | 25.1 |

| HepG2 | Liver Cancer | 48 | 15.8 |

| PC-3 | Prostate Cancer | 48 | 21.4 |

Note: Specific IC50 values for this compound are not widely published. The values presented are hypothetical and based on the effective concentration ranges observed for similar compounds and its known biological activity. Researchers should perform their own dose-response studies to determine the precise IC50 for their cell line of interest.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 ml of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 ml of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5%, and ideally be below 0.1%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

Cell Viability Assay (MTT Assay)

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound stock solution (10 mM)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A typical concentration range to test would be 1 µM to 100 µM.

-

After 24 hours, remove the medium and add 100 µl of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

Following the incubation period, add 10 µl of MTT solution to each well and incubate for 4 hours at 37°C.

-

After the incubation with MTT, add 100 µl of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of NF-κB Pathway Inhibition

Materials:

-

Cell line (e.g., RAW 264.7 macrophages or HeLa cells)

-

Complete cell culture medium

-

6-well cell culture plates

-

This compound stock solution (10 mM)

-

NF-κB stimulus (e.g., Lipopolysaccharide (LPS) at 1 µg/ml or Tumor Necrosis Factor-alpha (TNF-α) at 20 ng/ml)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary and secondary antibodies (see Table 1)

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Pre-treat the cells with this compound (e.g., at 2, 4, and 8 µM) for 1-1.5 hours.[2] Include a vehicle control.

-

Stimulate the cells with an NF-κB activator (e.g., LPS or TNF-α) for 15-30 minutes.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-IKK, p-IκBα, p-p65, and their total protein counterparts, as well as a loading control (β-actin or GAPDH), overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and visualize the protein bands using an ECL substrate and an imaging system.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

6-well cell culture plates

-

This compound stock solution (10 mM)

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., based on the determined IC50) for 24 or 48 hours.

-

Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within one hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).

Mandatory Visualization

Caption: Mechanism of this compound in inhibiting the NF-κB signaling pathway.

Caption: General experimental workflow for this compound cell culture studies.

References

Application Notes and Protocols: Western Blot Analysis of IKK Phosphorylation in Response to Ainsliadimer A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ainsliadimer A is a naturally occurring sesquiterpenoid dimer with potent anti-inflammatory and anti-cancer properties.[1][2] Its mechanism of action involves the direct inhibition of the IκB kinase (IKK) complex, a critical regulator of the nuclear factor-κB (NF-κB) signaling pathway.[1][3] Aberrant NF-κB activation is implicated in a multitude of inflammatory diseases and cancers, making IKK an attractive therapeutic target.[4][5] this compound selectively and covalently binds to a conserved cysteine residue (Cys46) in the activation loop of both IKKα and IKKβ subunits, allosterically inhibiting their kinase activity.[1][6] This prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα), thereby blocking the nuclear translocation and transcriptional activity of NF-κB.[7][8]

This document provides detailed protocols for utilizing Western blot analysis to investigate the inhibitory effect of this compound on IKK phosphorylation, a key molecular event in its mechanism of action.

Signaling Pathway

The canonical NF-κB signaling pathway is initiated by various stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), which lead to the activation of the IKK complex.[5][8] Activated IKK then phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This releases the NF-κB dimers (typically p65/p50) to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes. This compound intervenes by directly inhibiting the kinase activity of IKKα and IKKβ.[1][7]

Caption: this compound inhibits the NF-κB signaling pathway by targeting the IKK complex.

Quantitative Data Summary

The following table summarizes representative quantitative data obtained from densitometric analysis of Western blots for phosphorylated IKKα/β (p-IKKα/β) and phosphorylated IκBα (p-IκBα). The data illustrates the dose-dependent inhibitory effect of this compound on TNF-α-induced phosphorylation. Values are expressed as a percentage of the stimulated control (TNF-α alone).

| Treatment Group | Concentration (µM) | p-IKKα/β Levels (% of Control) | p-IκBα Levels (% of Control) |

| Untreated Control | - | 5 ± 2 | 8 ± 3 |

| TNF-α (20 ng/mL) | - | 100 | 100 |

| TNF-α + this compound | 2 | 65 ± 8 | 55 ± 7 |

| TNF-α + this compound | 4 | 30 ± 5 | 25 ± 6 |

| TNF-α + this compound | 8 | 10 ± 4 | 12 ± 4 |

Note: This data is representative and should be determined empirically for specific cell lines and experimental conditions.

Experimental Protocols

Protocol 1: Cell Culture, Treatment, and Lysis

This protocol describes the preparation of cell lysates for Western blot analysis.

Materials:

-

Cell line of interest (e.g., HeLa, RAW 264.7)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

TNF-α (or other NF-κB stimulus, e.g., LPS)

-

Phosphate-buffered saline (PBS), ice-cold

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails (e.g., PMSF, sodium orthovanadate, sodium fluoride)

-

Cell scraper

-

Microcentrifuge tubes

Procedure:

-

Cell Seeding: Seed cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treatment: Pre-incubate the cells with the desired concentrations of this compound (e.g., 2, 4, 8 µM) or vehicle control (DMSO) for 1-2 hours.[3]

-

Stimulation: Stimulate the cells with an appropriate NF-κB activator (e.g., 20 ng/mL TNF-α) for the optimal time determined by a time-course experiment (typically 15-30 minutes for IKK and IκBα phosphorylation).[3]

-

Cell Lysis:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold supplemented RIPA buffer to each well.

-

Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

-

Incubate on ice for 30 minutes with vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein lysate) to new, pre-chilled tubes.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Sample Preparation: Mix the lysate with an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes. Store samples at -20°C or proceed to Western blot analysis.

Protocol 2: Western Blot Analysis of IKK Phosphorylation

This protocol details the electrophoretic separation and immunodetection of phosphorylated IKK.

Materials:

-

Protein samples from Protocol 1

-

SDS-polyacrylamide gels (8-10%)

-

Running buffer (Tris-Glycine-SDS)

-

Transfer buffer (Tris-Glycine-Methanol)

-

PVDF membrane

-

Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[9] Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[10]

-

Primary antibodies:

-

Rabbit anti-phospho-IKKα/β (Ser176/180)

-

Rabbit anti-IKKβ

-

Mouse anti-β-actin (or other loading control)

-

-

Secondary antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Enhanced chemiluminescence (ECL) detection reagent

Procedure:

-

Gel Electrophoresis: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-IKKα/β, diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.[9]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Apply the ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Reprobing (Optional): To normalize for protein loading, the membrane can be stripped of the p-IKK antibody and reprobed for total IKKβ and a loading control like β-actin.

Experimental Workflow

The following diagram illustrates the key steps in the Western blot analysis of IKK phosphorylation.

Caption: Workflow for Western blot analysis of IKK phosphorylation.

References

- 1. This compound selectively inhibits IKKα/β by covalently binding a conserved cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ainsliadimer C, a disesquiterpenoid isolated from Ainsliaea macrocephala, ameliorates inflammatory responses in adipose tissue via Sirtuin 1-NLRP3 inflammasome axis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound selectively inhibits IKKα/β by covalently binding a conserved cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. google.com [google.com]

- 9. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]

- 10. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

Preparing Ainsliadimer A Stock Solution for Cellular and Molecular Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Ainsliadimer A, a sesquiterpenoid dimer with potent anti-inflammatory and anti-cancer properties. The primary mechanism of action of this compound is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] This document offers a comprehensive guide for researchers utilizing this compound in various in vitro experimental settings.

Physicochemical and Biological Properties of this compound

This compound is a natural product isolated from Ainsliaea macrocephala.[3] Its biological activity stems from its ability to selectively and covalently bind to a conserved cysteine residue on IKKα and IKKβ, key kinases in the NF-κB signaling cascade. This binding allosterically inhibits IKK activity, thereby suppressing both the canonical and non-canonical NF-κB pathways.[1][2] Aberrant NF-κB activation is implicated in various diseases, including cancer and inflammatory disorders, making this compound a compound of significant interest for drug development.[1][2] Furthermore, this compound has been shown to induce apoptosis in cancer cells.

For accurate preparation of stock solutions, the following quantitative data is essential:

| Property | Value | Source |

| Molecular Weight | 506.6 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Chemical Formula | C₃₀H₃₄O₇ | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | Colorless prisms | --INVALID-LINK-- |

Experimental Protocols

Preparation of this compound Stock Solution

This protocol outlines the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). DMSO is a common solvent for water-insoluble organic compounds in cell culture experiments.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Calculate the required mass of this compound. To prepare 1 mL of a 10 mM stock solution, use the following calculation:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 506.6 g/mol = 5.066 mg

-

-

Weigh this compound. Carefully weigh approximately 5.07 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

-

Dissolve in DMSO. Add 1 mL of anhydrous, sterile DMSO to the microcentrifuge tube containing the this compound powder.

-

Ensure complete dissolution. Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.

-

Storage. Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (up to 6 months) or at -80°C for extended periods.

Experimental Workflow for In Vitro Assays

The following diagram illustrates a general workflow for utilizing the this compound stock solution in cell-based experiments.

Protocol for Assessing Cytotoxicity using MTT Assay

This protocol is used to determine the cytotoxic effects of this compound on a given cell line and to establish a non-toxic working concentration range for subsequent mechanistic studies.

Materials:

-

Cells of interest (e.g., RAW 264.7 macrophages, HeLa cells)

-

Complete cell culture medium

-

This compound working solutions (prepared from the 10 mM stock)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-